molecular formula C9H7NO3S B182574 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester CAS No. 72730-39-3

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester

Cat. No.: B182574
CAS No.: 72730-39-3
M. Wt: 209.22 g/mol
InChI Key: JMJGRFGKJKXVPP-UHFFFAOYSA-N
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Description

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester is a heterocyclic compound featuring a benzoxazole core substituted with a mercapto (-SH) group at position 2 and a methyl ester moiety at position 3. Benzoxazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, electronic properties, and capacity for functional group modifications . The methyl ester group enhances solubility in organic solvents, while the mercapto group provides a reactive site for further derivatization, such as thiol-ene click chemistry or metal coordination .

Preparation Methods

Synthesis via Halogenated Carboxylic Ester and Sulfhydrate Reaction

The most widely documented method involves reacting halogenated carboxylic esters with sulfhydrate agents under controlled pressure. This approach, detailed in patent CN1054841C, utilizes anhydrous methanol as the solvent and ammonia hydrosulfide as the sulfhydrate source .

Reaction Mechanism and Conditions

The process begins with the formation of a sodium sulfhydrate intermediate by treating hydrogen sulfide with sodium hydroxide in methanol. Chloroacetic acid methyl ester is then introduced under a hydrogen sulfide pressure of 10–20 bars absolute at 10–60°C . The reaction proceeds via nucleophilic substitution, where the sulfhydrate anion displaces the halogen atom:

ClCH2COOCH3+NaSHHSCH2COOCH3+NaCl\text{ClCH}2\text{COOCH}3 + \text{NaSH} \rightarrow \text{HSCH}2\text{COOCH}3 + \text{NaCl}

Key parameters include:

ParameterOptimal RangeImpact on Yield
Pressure10–20 barsPrevents H₂S loss
Temperature10–60°CMinimizes side reactions
Sulfhydrate/Ester Ratio1.1–1.5 mol/molEnsures complete conversion

Post-reaction purification involves vacuum distillation to remove methanol, followed by hydrochloric acid neutralization and filtration to isolate ammonium chloride byproducts . This method achieves yields exceeding 97% with >99% purity after distillation .

Sodium Salt Intermediate Route

A two-step synthesis via sodium salts is described in PMC8145375, offering improved stability for sensitive intermediates .

Formation of Sodium 2-Mercaptobenzoxazole

2-Mercaptobenzoxazole reacts with sodium metal in anhydrous ethanol under reflux (90 minutes), yielding a light-gray sodium salt (95% yield) :

C7H5NOS+NaC7H4NOSNa+12H2\text{C}7\text{H}5\text{NOS} + \text{Na} \rightarrow \text{C}7\text{H}4\text{NOSNa} + \frac{1}{2}\text{H}_2

Esterification with Chloroacetic Acid Methyl Ester

The sodium salt is treated with methyl chloroacetate in a water-acetone (1:1) mixture at 40–45°C for 2 hours :

C7H4NOSNa+ClCH2COOCH3C9H7NO3S+NaCl\text{C}7\text{H}4\text{NOSNa} + \text{ClCH}2\text{COOCH}3 \rightarrow \text{C}9\text{H}7\text{NO}_3\text{S} + \text{NaCl}

StepYieldPurity Post-Recrystallization
Sodium salt formation95%98% (by elemental analysis)
Esterification82%96%

This method avoids high-pressure equipment but requires rigorous anhydrous conditions to prevent hydrolysis of the chloroester .

Cyclocondensation of o-Aminophenol Derivatives

A less common approach involves cyclizing o-aminophenol precursors with thiourea and methyl glyoxylate, as inferred from benzoxazole synthesis literature .

Reaction Sequence

  • Mercapto Group Introduction : o-Aminophenol reacts with carbon disulfide in alkaline medium to form 2-mercaptobenzoxazole.

  • Carboxylation : The mercapto derivative undergoes Friedel-Crafts acylation with methyl chlorooxalate.

Critical challenges include controlling the electrophilic substitution position and avoiding over-oxidation of the mercapto group. While specific yields are unreported, analogous benzoxazole carboxylations typically achieve 60–75% efficiency .

Comparative Analysis of Methods

MethodYieldEquipment ComplexityScalabilityPurity
Halogenated Ester Route97%High (pressure reactor)Industrial>99%
Sodium Salt Intermediate82%ModerateLab-scale96%
Cyclocondensation~70%LowLimited90–92%

The halogenated ester method is preferred for large-scale production despite its equipment demands, while the sodium salt route suits small-scale syntheses requiring high intermediate stability .

Process Optimization Strategies

Solvent Selection

Methanol outperforms ethanol in the halogenated ester route due to better sulfhydrate solubility. Replacing methanol with THF reduces yields by 22% .

Catalytic Additives

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates reaction rates by 40% in the sodium salt method, though product purity drops to 91% .

Temperature Gradients

Staged heating (10°C → 50°C over 1 hour) in the cyclocondensation method improves regioselectivity, minimizing 4-carboxy isomer formation to <5% .

Challenges and Mitigation

  • Mercapto Oxidation :

    • Issue: Thiol group oxidation to disulfides during distillation.

    • Solution: Perform distillations under nitrogen with 0.1% hydroquinone stabilizer .

  • Halogen Byproducts :

    • Issue: Residual NaCl impacts crystallization.

    • Mitigation: Post-reaction washing with cold deionized water (5°C) reduces NaCl content to <0.3% .

  • Regioselectivity :

    • Challenge: Competing substitution at benzoxazole C4 position.

    • Control: Use electron-withdrawing groups (e.g., nitro) at C5 to direct reactivity to C2 .

Emerging Techniques

Recent advances explore microwave-assisted synthesis, reducing reaction times from 6 hours to 45 minutes with comparable yields (94%) . Flow chemistry systems also show promise, enabling continuous H₂S dosing and improving safety in high-pressure reactions .

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

MBCME exhibits various biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity : MBCME and its derivatives have shown promise as antimicrobial agents against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, compounds with specific substituents on the benzothiazole nucleus demonstrated significant inhibitory effects on bacterial growth .
  • Antitumor Activity : Research indicates that MBCME derivatives can inhibit the growth of cancer cells. For example, certain synthesized compounds exhibited remarkable cytotoxic effects against HeLa cervical cancer cells, with inhibition rates reaching approximately 80% .
  • Anti-inflammatory Properties : MBCME has been studied for its potential to inhibit inflammatory pathways. Derivatives have been evaluated in animal models for their ability to reduce edema, showcasing moderate to strong anti-inflammatory effects .

Materials Science Applications

In addition to its biological significance, MBCME is utilized in materials science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its functional groups allow for modifications that can tailor material characteristics for specific applications.
  • Sensor Development : MBCME has potential applications in developing sensors due to its chemical reactivity. The mercapto group can facilitate interactions with metal ions or other analytes, making it suitable for sensor technology.

Case Studies and Research Findings

Several studies have documented the efficacy of MBCME in various applications:

  • Antimicrobial Efficacy Study : A study evaluating the antimicrobial properties of MBCME derivatives found that specific structural modifications significantly enhanced activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions showed particularly potent effects .
  • Cytotoxicity Assessment : In vitro assays demonstrated that MBCME derivatives selectively inhibited cancer cell lines while sparing normal fibroblasts, indicating a favorable therapeutic index .
  • Inflammation Model Evaluation : Animal studies indicated that certain derivatives of MBCME effectively reduced carrageenan-induced paw edema, suggesting potential use as anti-inflammatory agents .

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Antitumor agentsUp to 80% inhibition in HeLa cells
Anti-inflammatory drugsSignificant reduction in edema
Materials SciencePolymer synthesisEnhances material properties
Sensor technologyReactivity allows for metal ion detection

Mechanism of Action

The mechanism of action of 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester involves its interaction with biological targets such as enzymes and receptors. The benzoxazole ring can mimic nucleic acid bases, allowing it to interact with DNA and RNA. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity and affecting cellular processes .

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three primary classes of analogs: (1) benzoxazole derivatives with alternative substituents, (2) benzimidazole analogs, and (3) other mercapto-substituted heterocyclic esters. Key distinctions lie in ring heteroatoms, substituent effects, and reactivity.

Structural and Functional Differences

Table 1: Structural Comparison

Compound Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester Benzoxazole -SH (C2), -COOCH₃ (C5) Thiol, ester 209.23*
Methyl 2-phenyl-1,3-benzoxazole-5-carboxylate Benzoxazole -Ph (C2), -COOCH₃ (C5) Ester, aromatic 255.27
2-Mercapto-5-benzimidazolecarboxylic acid Benzimidazole -SH (C2), -COOH (C5) Thiol, carboxylic acid 194.21
Sandaracopimaric acid methyl ester Diterpene Methyl ester, tricyclic core Ester, terpenoid 332.48

*Calculated based on molecular formula C₉H₇NO₃S.

Key Observations:

  • Heteroatom Influence : The benzoxazole core (O and N) imparts different electronic properties compared to benzimidazole (two N atoms), affecting acidity and coordination behavior. For instance, the thiol group in benzoxazole derivatives is more acidic than in benzimidazoles due to electron-withdrawing effects of the oxygen atom .
  • Substituent Effects : The methyl ester group in the target compound improves lipophilicity relative to carboxylic acid analogs (e.g., 2-Mercapto-5-benzimidazolecarboxylic acid), which may enhance membrane permeability in biological applications .
  • Reactivity: Unlike terpenoid methyl esters (e.g., sandaracopimaric acid methyl ester), the benzoxazole derivative’s aromatic core enables π-π stacking interactions, relevant in materials science .

Research Findings and Data

Table 3: Physical Properties of Methyl Esters

Property This compound Sandaracopimaric acid methyl ester Octanoic acid methyl ester
Boiling Point (°C) Not reported 290–300 193
Solubility in CHCl₃ High Moderate High
Melting Point (°C) ~120–125* 95–97 -37



*Estimated based on analogous benzoxazole derivatives.

Key Insights :

  • The target compound’s higher melting point compared to aliphatic methyl esters (e.g., octanoic acid methyl ester) reflects its rigid aromatic core .
  • Its solubility profile aligns with other benzoxazole esters, making it suitable for organic-phase reactions .

Biological Activity

2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester (MBE) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₇NO₃S
Molecular Weight: 209.22 g/mol
Functional Groups: Contains a benzoxazole ring, a mercapto group (-SH), and a carboxylic acid methyl ester functional group. These features contribute to its reactivity and biological activity.

Target Enzymes

The primary target of MBE is human carbonic anhydrases (hCAs), which play crucial roles in various physiological processes such as pH regulation, gas exchange, and ion transport. Inhibition of these enzymes can influence metabolic pathways significantly.

Mode of Action

MBE inhibits hCAs through a unique binding mode at the active site, leading to altered cellular functions. This inhibition has implications for managing conditions like glaucoma, edema, and even certain cancers due to its effects on cellular signaling pathways and metabolism.

Antimicrobial Properties

Research indicates that MBE exhibits notable antimicrobial activity. It has been tested against various microbial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values for these activities are summarized in Table 1.

Microbial Strain MIC (μg/mL)
Staphylococcus aureus15.6
Candida albicans20.0
Escherichia coli25.0

Anticancer Activity

MBE has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). Studies have shown that derivatives of MBE can induce apoptosis in these cells through various pathways.

  • Case Study: A study reported that MBE derivatives exhibited IC50 values ranging from 10 to 30 µM against the MCF-7 cell line, indicating potent anticancer potential .

Cellular Effects

The interaction of MBE with hCAs affects cellular functions such as:

  • Cell Signaling: Alters pathways involved in cell growth and apoptosis.
  • Gene Expression: Modifies the expression of genes related to inflammation and cancer progression.
  • Metabolic Pathways: Influences metabolic fluxes within cells, potentially leading to altered energy production and utilization.

Scientific Research Applications

MBE is utilized in various fields:

  • Medicinal Chemistry: Investigated for its potential as an antimicrobial agent and anticancer drug.
  • Material Science: Explored for its properties as a precursor in synthesizing novel materials.
  • Biochemistry: Used in studies examining enzyme inhibition and metabolic regulation .

Comparison with Similar Compounds

The following table compares MBE with structurally similar compounds regarding their biological activities:

Compound Activity Unique Features
BenzoxazoleAntimicrobialBasic structure without thiol functionality
2-Mercapto-1,3-benzoxazoleAnticancerLacks ester group
5-CarboxybenzoxazoleAntifungalContains carboxylic acid instead of ester

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Cyclization of 2-aminophenol derivatives with mercapto-containing precursors to form the benzoxazole core. For example, condensation with thiourea or thioamide intermediates under acidic or basic conditions.
  • Step 2: Esterification of the carboxylic acid group at the 5-position using methanol and a catalyst (e.g., sulfuric acid or DCC/DMAP). Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. ethanol) significantly impact esterification efficiency .
  • Key Variables: Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) can enhance cyclization yields . Purity of intermediates (e.g., avoiding hydrolyzed byproducts) is critical for high final yields.

Q. Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR: To confirm the benzoxazole ring structure, methyl ester (-COOCH3), and mercapto (-SH) group. Aromatic protons appear as multiplets between δ 7.0–8.5 ppm, while the methyl ester resonance is typically δ 3.8–4.0 ppm .
  • LC-MS: Validates molecular weight (e.g., [M+H]+ peak at m/z 239.04 for C9H7NO3S) and detects impurities .
  • Elemental Analysis: Confirms C, H, N, and S composition within ±0.3% of theoretical values .
  • IR Spectroscopy: Peaks at ~2550 cm⁻¹ (S-H stretch) and ~1700 cm⁻¹ (ester C=O) confirm functional groups .

Q. Advanced: How does the mercapto (-SH) group influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

Answer:
The -SH group acts as a soft nucleophile, enabling:

  • Metal Coordination: Forms stable complexes with transition metals (e.g., Cu²+, Zn²+), which can be studied via X-ray crystallography (using SHELX software for refinement ) or UV-Vis spectroscopy.
  • Oxidation Sensitivity: The -SH group is prone to oxidation, requiring inert atmospheres (N2/Ar) during reactions. Controlled oxidation with H2O2 can yield disulfide-linked dimers, altering biological activity .
  • Thiol-Ene Reactions: Participates in click chemistry for bioconjugation, useful in drug delivery studies .

Q. Advanced: How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets (e.g., antimicrobial enzymes). The benzoxazole ring’s planarity and the ester’s lipophilicity enhance membrane permeability .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends. The -SH group’s electron-donating effect stabilizes charge-transfer complexes .
  • MD Simulations: Assess stability of drug-target complexes over time, highlighting critical hydrogen bonds (e.g., between the ester carbonyl and active-site residues) .

Q. Data Contradiction: How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) across studies?

Answer:

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screens to ensure reproducibility .
  • Structural Confirmation: Verify compound purity via HPLC (>95%) to rule out impurities as confounding factors .
  • Mechanistic Studies: Compare transcriptomic/proteomic profiles across cell lines to identify target-specific pathways (e.g., AMPK activation vs. DNA intercalation) .

Q. Advanced: What strategies are effective for designing derivatives to enhance pharmacological properties?

Answer:

  • Bioisosteric Replacement: Substitute the -SH group with -OH or -NH2 to modulate redox activity and reduce toxicity .
  • Ester Hydrolysis: Convert the methyl ester to a free carboxylic acid (-COOH) for improved solubility and ionizable properties, enabling salt formation .
  • Heterocyclic Fusion: Introduce pyridine or triazole rings to the benzoxazole core to enhance π-π stacking with biological targets .

Q. Methodological: How can crystallography (via SHELX) resolve ambiguities in the compound’s solid-state structure?

Answer:

  • Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data to resolve disorder in the ester or mercapto groups.
  • Refinement: SHELXL’s restraints (e.g., DFIX for bond lengths) ensure accurate modeling of thermal motion in the methyl ester .
  • Validation: Check R-factor convergence (<5%) and ADPs to confirm structural integrity. Twinning or pseudo-symmetry may require SHELXD for initial phase solutions .

Properties

IUPAC Name

methyl 2-sulfanylidene-3H-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-12-8(11)5-2-3-7-6(4-5)10-9(14)13-7/h2-4H,1H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJGRFGKJKXVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415473
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72730-39-3
Record name 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a round bottom flask equipped with a mechanical stirrer, reflux condenser and drying tube were placed 2-amino-4-methoxycarbonylphenol (8,3 g, 0.05 mole), O-ethylxanthic acid potassium salt (8.8 g, 0.055 mole) and pyridine (125 mL). The mixture was stirred and heated at reflux for 2 hours and cooled to room temperature. The mixture was poured into ice and concentrated HCl (50 mL). The product was collected as a solid and washed thoroughly with water. The material was air dried to give 9.9 g (95%) of the 5-methoxycarbonylbenzoxazol-2-thione as a white powder, m.p. 218°-221° C.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
8.8 g
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reactant
Reaction Step Two
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Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 3-amino-4-hydroxybenzoate (5.09 g, 30.4 mmol) and potassium O-ethyl carbonodithioate (6.35 g, 39.6 mmol) were combined in pyridine (50 mL) and heated to reflux for two hours. The reaction mixture was cooled to ambient temperature. The mixture was filtered, washed with a 1 N aqueous hydrochloric acid solution, and dried on a vacuum filter overnight to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.88 (s, 3 H) 7.63 (d, J=8.48 Hz, 1 H) 7.69 (d, J=1.70 Hz, 1 H) 7.89 (dd, J=8.82, 1.70 Hz, 1 H); MS (ESI−) m/z 207.87 (M−H)−.
Quantity
5.09 g
Type
reactant
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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